molecular formula C28H24ClNO4 B11146655 5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11146655
M. Wt: 473.9 g/mol
InChI Key: PMNAFTWSQHUSPT-LCUIJRPUSA-N
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Description

5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a benzofuran moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzofuran moiety through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Formation of the pyrrolidinone ring through condensation reactions.
  • Hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the carbonyl group yields an alcohol.
  • Substitution of the chlorine atom yields various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

Medicine

The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(3-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The presence of the chlorophenyl group and the specific arrangement of functional groups in 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C28H24ClNO4

Molecular Weight

473.9 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H24ClNO4/c1-17-14-21-15-20(10-11-23(21)34-17)26(31)24-25(19-8-5-9-22(29)16-19)30(28(33)27(24)32)13-12-18-6-3-2-4-7-18/h2-11,15-17,25,31H,12-14H2,1H3/b26-24-

InChI Key

PMNAFTWSQHUSPT-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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